2'-Hydroxy-6'-iodoacetophenone
Overview
Description
2’-Hydroxy-6’-iodoacetophenone (HIAP) is a chemical compound with a molecular formula of C8H7IO2. It is derived from halogenoacetic acids .
Synthesis Analysis
The synthesis of 2’-Hydroxy-6’-iodoacetophenone can be achieved by the reaction of dioxane dibromide on 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture at room temperature .Molecular Structure Analysis
The molecular weight of 2’-Hydroxy-6’-iodoacetophenone is 262.04 g/mol. The structure of this compound is similar to that of 4-Iodoacetophenone, which has a molecular weight of 246.0451 .Chemical Reactions Analysis
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .Scientific Research Applications
Chemical Structure and Properties
2'-Hydroxy-6'-iodoacetophenone, a derivative of acetophenone, has been studied for its chemical structure and properties. Research by Arjunan et al. (2014) focused on the synthesis and detailed analysis of its geometry, thermodynamic properties, and vibrational frequencies using quantum chemical methods. They also investigated the effects of various substituents on its benzene ring, contributing to an understanding of its structural and electronic characteristics Arjunan et al., 2014.
Optical Characterization
Crivelaro et al. (2015) synthesized and optically characterized derivatives of iodinated acetophenone, including 4-hydroxy-3-iodoacetophenone. They performed UV-Vis absorption, fluorescence, and thermal lens spectroscopies to determine how the introduction of iodine atoms alters the optical properties of the compound. This research is particularly relevant for understanding the photochemical and photophysical behavior of these molecules Crivelaro et al., 2015.
Synthesis and Applications
The synthesis of related compounds such as 2-hydroxy-6-methylacetophenone and 2-acetoxy-6-methylacetophenone, studied by Jones et al. (1982), highlights the methodologies used in creating various acetophenone derivatives. These compounds have potential applications in different fields, including organic synthesis and material science Jones et al., 1982.
Choleretic Activity Studies
The choleretic activity of phloracetophenone, a related compound, was investigated by Piyachaturawat et al. (2000). They explored the relationship between its chemical structure and biological activity, which could provide insights into the potential biomedical applications of this compound Piyachaturawat et al., 2000.
Potential Antimutagenic Properties
Research by Miyazawa et al. (2000) on acetophenone derivatives, including paeonol (2-hydroxy-4-methoxyacetophenone), examined their ability to suppress mutagenic responses. Such studies indicate the possibility of this compound and its analogs possessing similar antimutagenic or bioactive properties Miyazawa et al., 2000.
Biochemical Interactions
The interaction of 2-hydroxyacetophenones with other biological compounds, as investigated in various studies, may provide insights into how this compound could interact within biological systems. For instance, the inhibition of conjugation of indole-3-acetic acid with amino acids by 2,6-dihydroxyacetophenone, studied by Lee and Starratt (1986), could shed light on the biochemical pathways influenced by acetophenone derivatives Lee & Starratt, 1986.
Safety and Hazards
The safety data sheet for 4’-Iodoacetophenone, a similar compound, indicates that it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye damage . It is recommended to avoid inhalation of dusts, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(2-hydroxy-6-iodophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQBGAEDIEAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.